molecular formula C11H14ClNO4S B2856290 Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate CAS No. 333320-38-0

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2856290
CAS No.: 333320-38-0
M. Wt: 291.75
InChI Key: MEYZAXSQTZYJQQ-UHFFFAOYSA-N
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Description

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are often used in various chemical and industrial applications due to their unique properties. The presence of a chloro and methyl group on the phenyl ring, along with a methylsulfonyl group, makes this compound particularly interesting for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylaniline, which is reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Formation of Intermediate: The intermediate product is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine to form the final product.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures, often in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Using large-scale reactors to handle the starting materials and intermediates.

    Continuous Flow Processes: Implementing continuous flow processes to improve efficiency and yield.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or desulfonylated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(4-chloro-2-methylphenyl)-N-(ethylsulfonyl)glycinate

Uniqueness

Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-8-6-9(12)4-5-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYZAXSQTZYJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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